
2-Furancarbonyl chloride, 5-(acetylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Furancarbonyl chloride, 5-(acetylamino)- is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of furan, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarbonyl chloride, 5-(acetylamino)- typically involves the acylation of 5-amino-2-furancarboxylic acid with acetyl chloride, followed by chlorination. The reaction conditions often require the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Acylation: 5-amino-2-furancarboxylic acid reacts with acetyl chloride in the presence of pyridine to form 5-(acetylamino)-2-furancarboxylic acid.
Chlorination: The resulting product is then treated with thionyl chloride (SOCl2) to replace the carboxylic acid group with a carbonyl chloride group, yielding 2-Furancarbonyl chloride, 5-(acetylamino)-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Furancarbonyl chloride, 5-(acetylamino)- can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-(acetylamino)-2-furancarboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) under mild to moderate conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted amides, esters, or thioesters.
Hydrolysis: 5-(acetylamino)-2-furancarboxylic acid.
Reduction: Corresponding alcohol or amine derivatives.
科学研究应用
2-Furancarbonyl chloride, 5-(acetylamino)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides, due to its reactivity and versatility.
作用机制
The mechanism of action of 2-Furancarbonyl chloride, 5-(acetylamino)- involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the compound to form covalent bonds with various nucleophilic species, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
相似化合物的比较
Similar Compounds
2-Furancarbonyl chloride: A simpler derivative with a similar reactivity profile but lacks the acetylamino group.
5-Acetylamino-2-furancarboxylic acid: The precursor in the synthesis of 2-Furancarbonyl chloride, 5-(acetylamino)-.
Furan-2-carbonyl chloride: Another related compound with similar applications in organic synthesis.
Uniqueness
2-Furancarbonyl chloride, 5-(acetylamino)- is unique due to the presence of both the acetylamino and carbonyl chloride functional groups. This combination enhances its reactivity and versatility in chemical synthesis, making it a valuable intermediate in the production of complex molecules.
属性
CAS 编号 |
56703-69-6 |
|---|---|
分子式 |
C7H6ClNO3 |
分子量 |
187.58 g/mol |
IUPAC 名称 |
5-acetamidofuran-2-carbonyl chloride |
InChI |
InChI=1S/C7H6ClNO3/c1-4(10)9-6-3-2-5(12-6)7(8)11/h2-3H,1H3,(H,9,10) |
InChI 键 |
ASPVBOZQHBJATN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(O1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


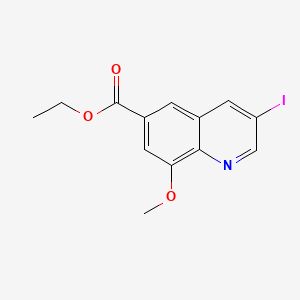
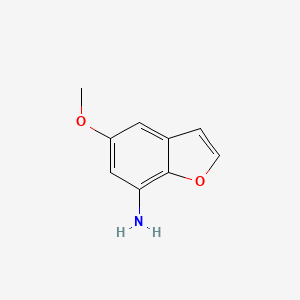
![6-(2-Chloro-6-fluorobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13941365.png)
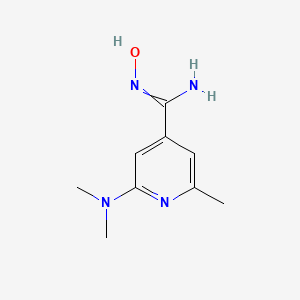
![trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol](/img/structure/B13941371.png)
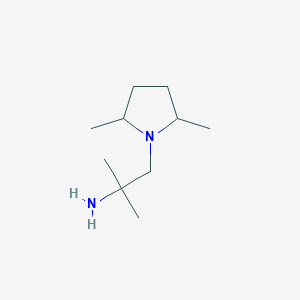
![2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13941376.png)
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate](/img/structure/B13941383.png)
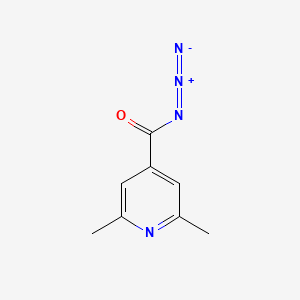

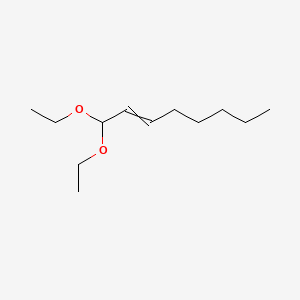
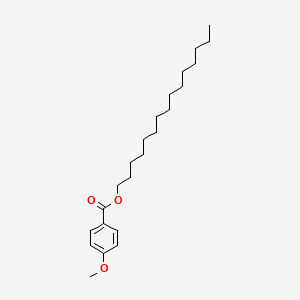
![1-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13941421.png)

